An In-depth Technical Guide to 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid: A Core Scaffold in Kinase Inhibitor Drug Discovery
An In-depth Technical Guide to 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid: A Core Scaffold in Kinase Inhibitor Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5H-pyrrolo[2,3-b]pyrazine heterocyclic system is a cornerstone scaffold in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This guide provides a comprehensive technical overview of a key derivative, 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid, including its IUPAC nomenclature, structure, physicochemical properties, and its pivotal role in the development of targeted therapeutics. We will delve into a plausible synthetic route, its characterization, and the mechanistic basis for its activity, with a focus on its application in the discovery of novel drug candidates.
Introduction: The Significance of the 5H-pyrrolo[2,3-b]pyrazine Scaffold
The fusion of a pyrrole and a pyrazine ring to form the 5H-pyrrolo[2,3-b]pyrazine core creates a unique electronic and structural architecture that is highly amenable to interaction with the ATP-binding sites of various kinases. This scaffold has been successfully exploited to develop inhibitors for a range of kinase targets implicated in oncology and other therapeutic areas. The strategic placement of a carboxylic acid group at the 6-position, as in our topic compound, provides a crucial handle for further chemical modification and diversification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Derivatives of the 5H-pyrrolo[2,3-b]pyrazine core have shown significant activity as inhibitors of several important kinases, including Fibroblast Growth Factor Receptors (FGFRs), Bruton's tyrosine kinase, focal adhesion kinase, and JAK3.[1][2] The aberrant signaling of these kinases is a known driver in various cancers, making the 5H-pyrrolo[2,3-b]pyrazine scaffold a privileged structure in the development of targeted cancer therapies.[1][2]
IUPAC Name and Structure
The compound of interest is formally named 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid .
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CAS Number: 1016241-56-7[3]
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Molecular Formula: C₇H₅N₃O₂
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Molecular Weight: 163.14 g/mol [3]
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SMILES: O=C(O)/C1=C/C2=NC=CN=C2N1[3]
The structure consists of a bicyclic heteroaromatic system where a pyrrole ring is fused to a pyrazine ring. The carboxylic acid moiety is attached to the carbon at the 6-position of this fused ring system.
Caption: Chemical structure of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid.
Physicochemical Properties
While specific, experimentally determined physicochemical properties for 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid are not extensively reported in the available literature, we can infer some general characteristics based on its structure and data from closely related analogues.
| Property | Predicted/Inferred Value |
| Physical State | Likely a solid at room temperature.[4] |
| Solubility | Expected to have limited solubility in water and higher solubility in organic polar solvents. |
| pKa | The carboxylic acid moiety will have an acidic pKa, likely in the range of 3-5. |
| Melting Point | Expected to be relatively high due to the planar, heteroaromatic structure and hydrogen bonding capabilities. |
| Chemical Stability | The core heterocyclic system is generally stable. The carboxylic acid can undergo standard reactions. |
Synthesis and Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid is not explicitly described in the reviewed scientific literature. However, based on established synthetic methodologies for related pyrrolopyrazine derivatives, a plausible synthetic route can be proposed. A common strategy involves the construction of the pyrazine ring onto a pre-functionalized pyrrole precursor.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid.
Plausible Experimental Protocol
Step 1: Synthesis of a Suitable Pyrrole Intermediate
The synthesis would likely commence with a pyrrole ring already bearing substituents that can be converted to the desired carboxylic acid and that facilitate the subsequent pyrazine ring formation. For instance, one could start with a pyrrole-2,3-dicarbonitrile.
Step 2: Reduction of Nitriles to Amines
The dinitrile can be reduced to the corresponding diaminomethylpyrrole using a reducing agent such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Step 3: Cyclocondensation to form the Pyrrolo[2,3-b]pyrazine Core
The resulting diaminomethylpyrrole can then undergo a cyclocondensation reaction with a glyoxal derivative (e.g., glyoxal sodium bisulfite) to form the 5H-pyrrolo[2,3-b]pyrazine core.
Step 4: Introduction of the Carboxylic Acid at the 6-Position
This is the most speculative step without direct literature precedent. It might involve a multi-step sequence starting from a pre-functionalized pyrrole or a post-cyclization functionalization of the pyrrolo[2,3-b]pyrazine core. A possible route could involve a Vilsmeier-Haack formylation followed by oxidation of the resulting aldehyde to the carboxylic acid.
Note on Self-Validation: Each step in this proposed synthesis would require rigorous in-process controls and characterization of intermediates (e.g., by NMR, MS, and IR spectroscopy) to confirm their identity and purity before proceeding to the next step. The final product would be purified by crystallization or chromatography and its structure unequivocally confirmed by a full suite of spectroscopic techniques.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole and pyrazine rings. The chemical shifts would be influenced by the electron-withdrawing nature of the pyrazine ring and the carboxylic acid group. The NH proton of the pyrrole would likely appear as a broad singlet at a downfield chemical shift.
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¹³C NMR: The carbon NMR spectrum would show signals for all seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (163.14 g/mol ).
For comparison, the ¹H-NMR and ¹³C-NMR of various derivatives of 5H-pyrrolo[2,3-b]pyrazine have been reported, confirming the general chemical shift regions for the core structure.[1]
Role in Drug Development: A Scaffold for Kinase Inhibitors
The primary interest in 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid within the drug development community lies in its utility as a versatile intermediate for the synthesis of potent and selective kinase inhibitors.[1][2] The carboxylic acid group serves as a key point of attachment for a variety of side chains designed to interact with specific residues in the kinase active site, thereby enhancing potency and modulating selectivity.
Mechanism of Action as a Kinase Inhibitor Scaffold
The 5H-pyrrolo[2,3-b]pyrazine core typically acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region. This interaction mimics the binding of the adenine portion of ATP. The substituents attached to this core, often via the carboxylic acid at the 6-position, then extend into other regions of the ATP binding pocket, such as the solvent-exposed region or the hydrophobic back pocket, to confer selectivity and additional potency.
Signaling Pathway Inhibition
By inhibiting kinases such as FGFR, drugs derived from this scaffold can block downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 5H-pyrrolo[2,3-b]pyrazine derivative.
Conclusion and Future Perspectives
5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid represents a key building block in the development of the next generation of targeted therapies. Its robust and versatile chemistry, combined with the proven efficacy of its derivatives as kinase inhibitors, ensures its continued importance in medicinal chemistry and drug discovery. Future research will likely focus on the development of more efficient and scalable synthetic routes to this and related compounds, as well as the exploration of new derivatives targeting a wider range of kinases and other enzyme families. The solid foundation provided by this scaffold will undoubtedly lead to the discovery of novel and effective treatments for a variety of human diseases.
References
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Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. 2018;23(3):705. Available from: [Link]
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PubChem. 5H-Pyrrolo[2,3-b]pyrazine. National Center for Biotechnology Information. Available from: [Link]
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Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. ResearchGate. Available from: [Link]
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PubChem. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
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The synthesis of 5H-pyrrolo [3,4-b] pyrazine. ResearchGate. Available from: [Link]
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